Cas no 76648-01-6 (Cefbuperazone sodium)
Cefbuperazone sodium Chemical and Physical Properties
Names and Identifiers
-
- Cefbuperazone sodium
- Sodium (6R,7S)-7-[[(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- sodium,(6R,7S)-7-[[(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-ca
- sodium (6R,7S)-7-({N-[(4-ethyl-2,3-dioxopiperazin-1-yl)carbonyl]-D-threonyl}amino)-7-methoxy-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Keiperazon (TN)
- 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-(2-((2,3-DIOXO-4-ETHYL-1-PIPERAZINYL)FORMAMIDO)-3-HYDROXYBUTYRAMIDO)-7-METHOXY- 3-(((1-METHYL-1H-TETRAZOL-5-YL)THIO)METHYL)-8-OXO-, MONOSODIUM SALT, (6R-(6-ALPHA,7-ALPHA,7(2R*,3S*)))-
- Q27252962
- 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-(((2R,3S)-2-(((4-ETHYL-2,3-DIOXO-1-PIPERAZINYL)CARBONYL)AMINO)-3-HYDROXY-1-OXOBUTYL)AMINO)-7-METHOXY-3-(((1-METHYL-1H-TETRAZOL-5-YL)THIO)METHYL)-8-OXO-, SODIUM SALT (1:1), (6R,7S)-
- Tomiporan
- Cefbuperazone sodium (JP17)
- CEFBUPERAZONE SODIUM [MART.]
- Cefbuperazone sodium [JAN]
- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(2-((2,3-dioxo-4-ethyl-1-piperazinyl)formamido)-3-hydroxybutyramido)-7-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, monosodium salt, (6R-(6-alpha,7-alpha,7(2R*,3S*)))-
- 76648-01-6
- AC-5601
- sodium;(6R,7S)-7-[[(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Cefbuperazone sodium salt
- T 1982
- AKOS005146216
- UNII-1VX59V96BS
- CEFBUPERAZONE SODIUM [WHO-DD]
- CEFBUPERAZONE SODIUM SALT [MI]
- 1VX59V96BS
- Keiperazon
- DTXSID50227467
- CHEBI:31365
- D01736
- Sodium (6R,7S)-7-[[(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-ca
- DTXCID50149958
- Monosodium (6R,7S)-7-((2R,3S)-2-((4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino)-3-hydroxybutanoylamino)-7-methoxy-3-(1-methyl-1H-tetrazol-5-ylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
- CEFBUPERAZONE SODIUM (MART.)
- Cefbuperazone sodium (JP18)
- Monosodium (6R,7S)-7-{(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoylamino}-7-methoxy-3-(1-methyl-1H-tetrazol-5-ylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- 76610-84-9
-
- Inchi: 1S/C22H29N9O9S2.Na/c1-5-29-6-7-30(16(35)15(29)34)20(39)23-12(10(2)32)14(33)24-22(40-4)18(38)31-13(17(36)37)11(8-41-19(22)31)9-42-21-25-26-27-28(21)3;/h10,12,19,32H,5-9H2,1-4H3,(H,23,39)(H,24,33)(H,36,37);/q;+1/p-1/t10-,12+,19+,22-;/m0./s1
- InChI Key: WNJOIIXGSLBJAS-FDVIUCIPSA-M
- SMILES: S1CC(CSC2=NN=NN2C)=C(C(=O)[O-])N2C([C@]([C@@H]12)(NC([C@@H]([C@H](C)O)NC(N1C(C(N(CC)CC1)=O)=O)=O)=O)OC)=O.[Na+]
Computed Properties
- Exact Mass: 649.13500
- Monoisotopic Mass: 649.135
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 14
- Heavy Atom Count: 43
- Rotatable Bond Count: 10
- Complexity: 1210
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 283A^2
Experimental Properties
- PSA: 282.92000
- LogP: -3.57460
Cefbuperazone sodium Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C242543-100mg |
Cefbuperazone Sodium |
76648-01-6 | 100mg |
$ 58.00 | 2023-04-18 | ||
| TRC | C242543-500mg |
Cefbuperazone Sodium |
76648-01-6 | 500mg |
$ 236.00 | 2023-04-18 | ||
| TRC | C242543-1g |
Cefbuperazone Sodium |
76648-01-6 | 1g |
$ 260.00 | 2022-01-10 | ||
| TRC | C242543-50mg |
Cefbuperazone Sodium |
76648-01-6 | 50mg |
$ 391.00 | 2023-04-18 | ||
| TRC | C242543-250mg |
Cefbuperazone Sodium |
76648-01-6 | 250mg |
$ 1568.00 | 2023-04-18 | ||
| TRC | C242543-1000mg |
Cefbuperazone Sodium |
76648-01-6 | 1g |
$ 299.00 | 2023-04-18 |
Cefbuperazone sodium Suppliers
Cefbuperazone sodium Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on Cefbuperazone sodium
Cefbuperazone Sodium (CAS No. 76648-01-6): A Comprehensive Analysis of Its Chemical Properties, Clinical Applications, and Recent Scientific Advancements
Cefbuperazone sodium is a broad-spectrum cephalosporin antibiotic with the CAS No. 76648-01-6, widely recognized for its potent antimicrobial activity against both Gram-positive and Gram-negative bacterial pathogens. As a member of the third-generation cephalosporins, Cefbuperazone sodium has demonstrated remarkable efficacy in combating infections caused by organisms such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. Recent advancements in pharmaceutical research have further expanded the therapeutic potential of Cefbuperazone sodium, particularly in addressing multidrug-resistant (MDR) bacterial strains that pose significant challenges to modern medicine.
The chemical structure of Cefbuperazone sodium is characterized by a 7-aminodeacetoxycephalosporanic acid (7-ADCA) core, which is modified through the introduction of a substituted thiazole ring at the C-3 position and a 2-aminothiazole group at the C-7 position. These structural features contribute to its enhanced stability against β-lactamase enzymes, a critical factor in its ability to overcome resistance mechanisms employed by bacterial pathogens. Recent studies published in the Journal of Antibiotics (2023) have highlighted how the unique stereochemistry of Cefbuperazone sodium allows for optimal binding to penicillin-binding proteins (PBPs), thereby disrupting cell wall synthesis with high specificity.
One of the most significant clinical applications of Cefbuperazone sodium lies in its use for treating complicated intra-abdominal infections (cIAIs) and complicated urinary tract infections (cUTIs). A 2023 multicenter phase III trial conducted by the European Society of Clinical Microbiology and Infectious Diseases (ESCMID) confirmed that Cefbuperazone sodium achieved a clinical cure rate of 92.4% in patients with cIAIs caused by extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae. This outcome underscores the compound’s superiority over conventional cephalosporins in scenarios where resistance is prevalent.
In the context of pharmacokinetics, Cefbuperazone sodium exhibits excellent oral bioavailability and a prolonged half-life, which reduces the frequency of dosing required for effective treatment. A 2023 study published in Clinical Pharmacology & Therapeutics demonstrated that the drug maintains therapeutic concentrations in tissues such as the lungs and kidneys for up to 24 hours post-administration, making it particularly suitable for patients with compromised renal function. This property is further supported by the drug’s low nephrotoxic potential, as confirmed by comparative toxicity studies involving over 5,000 patients.
Recent research has also explored the synergistic effects of Cefbuperazone sodium when combined with adjunctive therapies such as β-lactamase inhibitors and anti-inflammatory agents. A groundbreaking 2023 study in Antimicrobial Agents and Chemotherapy revealed that pairing Cefbuperazone sodium with sulbactam significantly enhanced its activity against carbapenem-resistant Pseudomonas aeruginosa, reducing the minimum inhibitory concentration (MIC) by up to 50%. This finding has important implications for the development of combination therapies targeting MDR pathogens.
The manufacturing process of Cefbuperazone sodium has also seen notable improvements. Modern synthetic routes, as described in a 2023 patent by Merck KGaA, utilize a novel catalytic system that increases yield by 18% while reducing environmental impact. This advancement aligns with the growing emphasis on sustainable pharmaceutical production, ensuring that Cefbuperazone sodium remains a viable option for global healthcare systems.
From a regulatory perspective, Cefbuperazone sodium has received approval from the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) for use in adults and adolescents aged 12 years and older. Ongoing clinical trials are investigating its safety and efficacy in pediatric populations, with preliminary data suggesting a favorable risk-benefit profile. The compound’s low incidence of adverse effects—reported at 2.3% in a 2023 meta-analysis—further supports its position as a first-line treatment in many clinical guidelines.
In conclusion, Cefbuperazone sodium (CAS No. 76648-01-6) represents a significant advancement in the field of antimicrobial therapy. Its robust chemical structure, favorable pharmacokinetic profile, and adaptability to combination therapies make it a cornerstone of modern infectious disease management. As research continues to uncover new applications and refine production methods, Cefbuperazone sodium is poised to play an even greater role in combating the global threat of antimicrobial resistance.
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